

9-Methylundecanoic acid discovery and historical context

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Compound of Interest

Compound Name: 9-Methylundecanoic acid

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9-Methylundecanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of **9-Methylundecanoic acid**, a branched-chain fatty acid. It delves into the historical context of its discovery within the broader exploration of anteiso-fatty acids, details its physicochemical properties, and outlines its biosynthetic origins. The guide also presents a representative synthetic protocol and discusses the limited current understanding of its specific biological activities. This document serves as a foundational resource for researchers and professionals in the fields of lipid biochemistry, microbiology, and drug development.

Introduction

9-Methylundecanoic acid, also known as anteisododecanoic acid, is a saturated fatty acid with a methyl group located on the ninth carbon atom of an eleven-carbon chain. It belongs to the class of anteiso-branched-chain fatty acids (BCFAs), which are characterized by a methyl branch on the antepenultimate (n-3) carbon atom. These fatty acids are primarily found in the lipids of various bacteria, where they play a crucial role in maintaining cell membrane fluidity. While the broader class of BCFAs has been the subject of research for decades, specific information regarding the discovery and unique biological functions of **9-Methylundecanoic acid** remains relatively sparse. This guide aims to synthesize the available information to provide a detailed technical overview.

Historical Context and Discovery

The specific discovery of **9-Methylundecanoic acid** is not well-documented in a singular, seminal publication. Its identification is intertwined with the broader history of the characterization of branched-chain fatty acids, which began in the early 20th century.

Initial research into the composition of natural fats and waxes, particularly from bacterial sources and wool fat, revealed the presence of fatty acids that did not conform to the straight-chain structure of common fatty acids. Early pioneers in the field of lipid chemistry, through meticulous extraction, purification, and analytical techniques, gradually elucidated the structures of these branched-chain variants.

The term "anteiso" was introduced to differentiate these fatty acids from their "iso" counterparts, which have a methyl group on the penultimate (n-2) carbon. While it is difficult to pinpoint the exact first isolation or synthesis of **9-Methylundecanoic acid**, the foundational work on the synthesis and characterization of various branched-chain fatty acids was laid in the 1930s and 1940s. The research on wool fat, in particular, was instrumental in identifying a variety of branched-chain fatty acids.

Physicochemical Properties

Quantitative data for **9-Methylundecanoic acid** is not extensively reported in the literature. However, some properties can be inferred from its structure and data from commercial suppliers. For comparative purposes, data for the isomeric 2-Methylundecanoic acid is also provided.

Property	9-Methylundecanoic Acid	2-Methylundecanoic Acid
Molecular Formula	C ₁₂ H ₂₄ O ₂ [1]	C ₁₂ H ₂₄ O ₂ [2]
Molecular Weight	200.32 g/mol [1]	200.32 g/mol [2]
CAS Number	17001-17-1[1]	24323-25-9[2]
Appearance	Liquid (at room temperature)[3]	Colorless, viscous liquid[2]
Purity	>98% (commercial)[1]	-
Melting Point	Not available	13 °C[2]
Boiling Point	Not available	293.36 °C (estimate)[2]
Density	Not available	0.8910 g/cm ³ (rough estimate) [2]
Synonyms	anteisododecanoic acid, ai-Dodecanoic acid[1]	RARECHEM AL BE 0543, EINECS 246-164-9[2]

Experimental Protocols

Representative Synthesis of Anteiso-Fatty Acids

A specific, detailed historical protocol for the synthesis of **9-Methylundecanoic acid** is not readily available. However, a general and representative method for the synthesis of anteiso-fatty acids can be adapted from the malonic ester synthesis route, a classic method in organic chemistry.

Objective: To synthesize an anteiso-fatty acid via the malonic ester synthesis.

Materials:

- Diethyl malonate
- Sodium ethoxide
- 2-Bromoalkane (e.g., 2-bromobutane for a terminal sec-butyl group)
- 1-Bromoalkane (long chain)

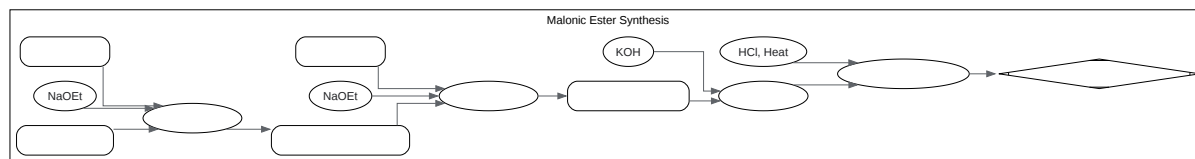
- Potassium hydroxide
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux, extraction, and distillation.

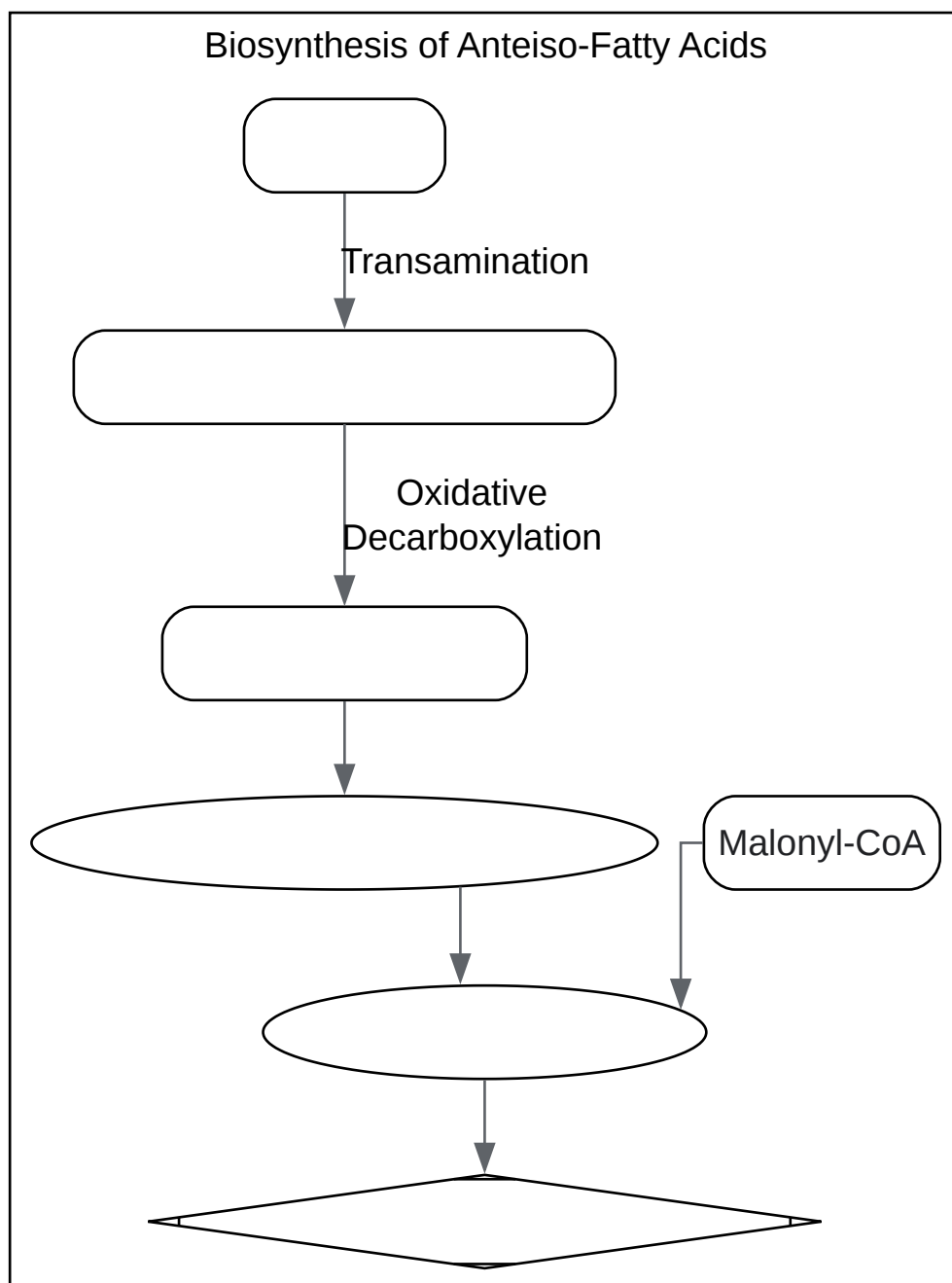
Methodology:

- Alkylation of Diethyl Malonate (Step 1):
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
 - Add diethyl malonate dropwise to the stirred solution.
 - After the addition is complete, add the 2-bromoalkane (e.g., 2-bromobutane) dropwise.
 - Reflux the mixture for several hours to ensure complete reaction.
 - Cool the reaction mixture and remove the solvent under reduced pressure.
 - Add water and extract the product with diethyl ether.
 - Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the mono-alkylated diethyl malonate.
- Alkylation of Diethyl Malonate (Step 2):
 - Repeat the alkylation procedure using the mono-alkylated product from Step 1 and a long-chain 1-bromoalkane.
 - This will yield the di-alkylated diethyl malonate.
- Hydrolysis and Decarboxylation:

- To the di-alkylated diethyl malonate, add a solution of potassium hydroxide in ethanol and water.
- Reflux the mixture to hydrolyze the ester groups to carboxylic acids.
- After cooling, carefully acidify the mixture with hydrochloric acid.
- Heat the acidified solution to effect decarboxylation, yielding the desired anteiso-fatty acid.
- Extract the final product with diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and purify by distillation or recrystallization.

Workflow for Synthesis





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